[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate
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Overview
Description
Nojirimycin-1-Sulfonic Acid is a synthetic compound derived from nojirimycin, a natural product known for its anti-inflammatory properties . This compound is recognized for its role as an inhibitor of glycosylation, making it a valuable tool in biochemical research . The molecular formula of Nojirimycin-1-Sulfonic Acid is C6H13NO8S, and it has a molecular weight of 259.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nojirimycin-1-Sulfonic Acid can be synthesized through the modification of nojirimycinThis modification enhances the compound’s solubility in water and increases its activity .
Industrial Production Methods: Industrial production of Nojirimycin-1-Sulfonic Acid typically involves large-scale synthesis using similar methods as those employed in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the stringent requirements for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Nojirimycin-1-Sulfonic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to create derivatives for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Various nucleophiles can be used to substitute the sulfonic acid group under appropriate conditions.
Major Products:
Scientific Research Applications
Nojirimycin-1-Sulfonic Acid has a wide range of applications in scientific research:
Mechanism of Action
Nojirimycin-1-Sulfonic Acid exerts its effects by binding to the active site of glycosyltransferase enzymes. This binding prevents the transfer of sugar molecules from donor substrates to acceptor substrates, thereby inhibiting the synthesis of complex carbohydrates, oligosaccharides, and polysaccharides . The compound’s sulfonate group enhances its solubility and activity, making it a potent inhibitor .
Comparison with Similar Compounds
Nojirimycin: The parent compound, known for its anti-inflammatory properties.
1-Deoxynojirimycin: Another derivative with significant biological activity, particularly as an α-glucosidase inhibitor.
N-Butyl-Deoxynojirimycin: A modified version with enhanced properties for specific applications.
Uniqueness: Nojirimycin-1-Sulfonic Acid stands out due to its enhanced solubility and activity, making it more effective in inhibiting glycosylation compared to its parent compound and other derivatives . This unique property makes it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C6H13NO8S |
---|---|
Molecular Weight |
259.24 g/mol |
IUPAC Name |
[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H13NO8S/c8-1-2-3(9)4(10)5(11)6(7-2)15-16(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6?/m1/s1 |
InChI Key |
VAJSTDNTPYUYRB-GASJEMHNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(N1)OS(=O)(=O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(N1)OS(=O)(=O)O)O)O)O)O |
Origin of Product |
United States |
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